REACTION_CXSMILES
|
Cl[C:2]([O:4][CH:5]([CH3:7])[CH3:6])=[O:3].[I:8][C:9]1[CH:14]=[C:13]([CH3:15])[C:12]([C:16]([F:19])([F:18])[F:17])=[CH:11][C:10]=1[NH2:20].N1C=CC=CC=1>ClCCl>[I:8][C:9]1[CH:14]=[C:13]([CH3:15])[C:12]([C:16]([F:18])([F:19])[F:17])=[CH:11][C:10]=1[NH:20][C:2](=[O:3])[O:4][CH:5]([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
99.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Name
|
|
Quantity
|
27.26 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=C(C(=C1)C)C(F)(F)F)N
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash the mixture with 2 N HCl (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C(=C1)C)C(F)(F)F)NC(OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.59 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |